molecular formula C17H22F3NO2 B6107453 4,4,4-Trifluoro-1-[2-(3-phenylpropyl)morpholin-4-yl]butan-1-one

4,4,4-Trifluoro-1-[2-(3-phenylpropyl)morpholin-4-yl]butan-1-one

Cat. No.: B6107453
M. Wt: 329.36 g/mol
InChI Key: QAEZKOFLCWFCIB-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-[2-(3-phenylpropyl)morpholin-4-yl]butan-1-one is an organic compound that features a trifluoromethyl group, a morpholine ring, and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-[2-(3-phenylpropyl)morpholin-4-yl]butan-1-one typically involves the following steps:

    Formation of the Morpholine Ring: This can be achieved by reacting diethanolamine with a suitable alkylating agent.

    Introduction of the Phenylpropyl Group: The phenylpropyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylpropyl chloride and an appropriate catalyst.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-[2-(3-phenylpropyl)morpholin-4-yl]butan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide in the presence of a base.

Major Products

    Oxidation: The major products can include carboxylic acids or ketones.

    Reduction: The major products can include alcohols or amines.

    Substitution: The major products can include substituted trifluoromethyl derivatives.

Scientific Research Applications

4,4,4-Trifluoro-1-[2-(3-phenylpropyl)morpholin-4-yl]butan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-[2-(3-phenylpropyl)morpholin-4-yl]butan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The morpholine ring can interact with various receptors and enzymes, modulating their activity. The phenylpropyl group can contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Similar in structure but lacks the morpholine and phenylpropyl groups.

    4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: Contains a fluorophenyl group instead of a phenylpropyl group.

    4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Contains a naphthyl group instead of a phenylpropyl group.

Uniqueness

4,4,4-Trifluoro-1-[2-(3-phenylpropyl)morpholin-4-yl]butan-1-one is unique due to the presence of the morpholine ring and the phenylpropyl group, which can confer distinct chemical and biological properties. These structural features can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4,4,4-trifluoro-1-[2-(3-phenylpropyl)morpholin-4-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3NO2/c18-17(19,20)10-9-16(22)21-11-12-23-15(13-21)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEZKOFLCWFCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CCC(F)(F)F)CCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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